Z-His-Phe-OH

Overview

Description

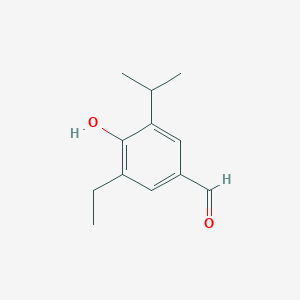

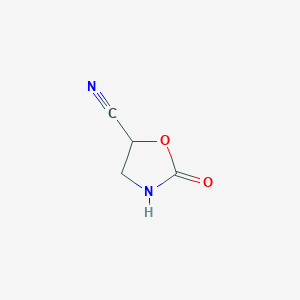

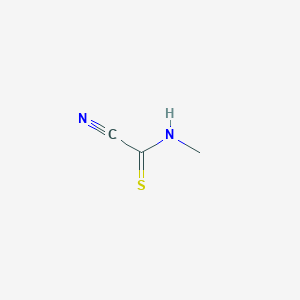

“Z-His-Phe-OH” is a peptide compound . The “Z” in “Z-His-Phe-OH” stands for a protecting group known as “benzyloxycarbonyl” or “carbobenzyloxy”, which is often used in peptide synthesis . The “His” and “Phe” are abbreviations for the amino acids Histidine and Phenylalanine, respectively .

Synthesis Analysis

The synthesis of peptides like “Z-His-Phe-OH” often involves protecting group strategies. The amino and carboxyl groups of the amino acids are protected during the synthesis to prevent unwanted side reactions . The protecting group “Z” (benzyloxycarbonyl) is commonly used to protect the amino group during peptide synthesis .

Molecular Structure Analysis

The molecular formula of “Z-His-Phe-OH” is C23H24N4O5 . It contains a total of 58 bonds, including 34 non-H bonds, 20 multiple bonds, 11 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .

Scientific Research Applications

Nanomedicine

The Phe-Phe motif, which is present in “Z-His-Phe-OH”, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, including drug delivery, biomaterials, and new therapeutic paradigms .

Drug Delivery

The self-assembled nanostructures based on the Phe-Phe motif can be used for drug delivery . The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of targeted drug delivery .

Biomaterials

The Phe-Phe motif-based molecules can also be used to create biomaterials . These materials can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .

Peptide-Based Hydrogels

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Phe-Phe motif, present in “Z-His-Phe-OH”, can be used to create these hydrogels .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging . The hydrogels can create a physiologically relevant environment for in vitro experiments, making them ideal for this application .

Tissue Engineering

PHGs, particularly those based on the Fmoc-derivatives of series K, have shown potential for tissue engineering . For example, the Fmoc-K3 hydrogel, which is the most rigid one, fully supports cell adhesion, survival, and duplication .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Z-His-Phe-OH, a synthetic peptide, primarily targets enzymes such as pepsin . Pepsin is a crucial enzyme involved in the breakdown of proteins into smaller peptides in the stomach. The interaction of Z-His-Phe-OH with pepsin plays a significant role in understanding the specificity and mechanism of pepsin action .

Mode of Action

The mode of action of Z-His-Phe-OH involves its interaction with pepsin. The compound’s structure, particularly the imidazolium group of a His residue, allows it to interact with pepsin . Pepsin shows a preference for hydrophobic L-amino acid residues in both the X- and Y- positions . When either Phe residue of Z-His-Phe-Phe-OMe is substituted by its D-enantiomer, the X-Y bond becomes resistant to pepsin action .

Action Environment

The action of Z-His-Phe-OH can be influenced by various environmental factors. For instance, the pH level can affect the ionization of prototrophic groups in both the enzyme and the substrate, influencing the kinetic parameters of pepsin activity . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKLOTWIPDCJZ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.